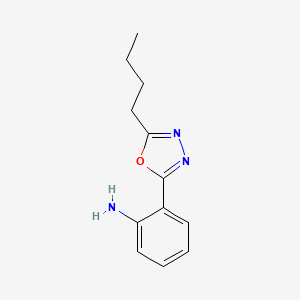

2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline

Beschreibung

2-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a butyl group at position 5 and an aniline moiety at position 2. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-3-8-11-14-15-12(16-11)9-6-4-5-7-10(9)13/h4-7H,2-3,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKJLOXWCPORFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound belongs to a broader class of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, where substituents on the oxadiazole ring and the aniline moiety dictate properties. Below is a comparative analysis of structurally similar compounds:

Structural Insights :

- Electron-Withdrawing vs.

- Steric Effects : The tert-butyl group in 2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline introduces significant steric bulk, which may hinder crystallinity compared to the linear butyl chain in the target compound .

- Planarity : X-ray studies of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives reveal planar molecular structures (r.m.s. deviations ≤ 0.062 Å), suggesting that substituents like butyl minimally distort the core scaffold .

Comparison with Analogues

Key Advantages :

- The iodine-mediated method is greener and faster (microwave irradiation) than electrochemical routes.

- Butyl-substituted derivatives may require optimized hydrazide precursors for efficient cyclization.

Physicochemical Properties

Stability and Reactivity

- Light Sensitivity : Methylthio-substituted analogues degrade under light, necessitating foil-covered vessels , whereas butyl derivatives likely exhibit better stability due to reduced electron-deficient character.

- Melting Points : Unsubstituted 2-(1,3,4-oxadiazol-2-yl)aniline melts at 145.3°C ; bulky substituents (e.g., tert-butyl) may lower melting points by disrupting crystal packing .

Spectral Data

- NMR Shifts : The aniline NH₂ group in 2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline is expected to resonate near δ 6.5–7.5 ppm (¹H NMR), similar to chlorophenyl analogues (δ 7.0–7.8 ppm) .

- Mass Spectrometry : HRMS data for tert-butyl derivatives (e.g., [M+H]+ = 293.37) align with calculated values, confirming structural integrity .

Antibacterial Activity

- Phenoxymethyl Derivatives: Compounds like 4-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline show moderate activity against S. aureus (MIC = 32 µg/mL) .

- Butyl Substituent Impact : The lipophilic butyl group may enhance penetration into bacterial membranes, though specific data for the target compound are lacking .

Fluorescence Properties

- Oxadiazole Core : Derivatives exhibit fluorescence (λem = 400–500 nm), suggesting utility in optoelectronics. The butyl group’s electron-donating nature could redshift emission wavelengths compared to chloro-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.